1-(2-Chloroethyl)-3-(2-methylphenyl)urea
Overview
Description
1-(2-Chloroethyl)-3-(2-methylphenyl)urea is an organic compound with the molecular formula C10H13ClN2O. It is known for its unique structure, which includes a chloroethyl group and a methylphenyl group attached to a urea moiety. This compound is often used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2-methylphenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 2-methylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2-methylphenyl)urea is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The compound may also interfere with cellular pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-phenylurea: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: Similar structure with the methyl group in a different position on the phenyl ring.
1-(2-Bromoethyl)-3-(2-methylphenyl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
1-(2-Chloroethyl)-3-(2-methylphenyl)urea is unique due to the specific positioning of the chloroethyl and methylphenyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-8-4-2-3-5-9(8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZRJELOQYZYDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293722 | |
Record name | 1-(2-chloroethyl)-3-(2-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-38-8 | |
Record name | NSC91735 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chloroethyl)-3-(2-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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